1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-5-7-14(12-13)21-11-10-19-16-9-4-3-8-15(16)18(2)17(19)20/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZCKQQKLWOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151069 | |
| Record name | 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325740-01-0 | |
| Record name | 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325740-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with 1-chloro-2-(3-methylphenoxy)ethane under basic conditions to form 1,2-bis(3-methylphenoxy)ethane . This intermediate is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxyethyl side chain, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and properties.
Scientific Research Applications
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Effects
- Phenoxyethyl vs. Phenyl: The 3-methylphenoxyethyl group in the target compound introduces greater steric bulk and lipophilicity compared to the phenyl group in CAS 23996-36-3 . This may enhance membrane permeability but reduce aqueous solubility.
- Thioether vs.
- Piperazinyl Groups : Flibanserin’s piperazinyl-ethyl substituent enables receptor binding in CNS applications, highlighting the role of nitrogen-rich moieties in neuropharmacology .
Biological Activity
1-Methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 325740-01-0) is a compound belonging to the benzimidazole class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molar Mass | 282.34 g/mol |
| Synonyms | 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]- |
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant activity against a range of bacterial strains, particularly Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. Specifically, studies have shown that it can induce caspase activation in cancer cell lines, leading to programmed cell death.
Antimicrobial Studies
A study conducted by [source 4] assessed the antimicrobial efficacy of several benzimidazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Studies
In vitro studies published in [source 2] demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, suggesting a potential for therapeutic application in breast cancer treatment.
Case Studies
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the effectiveness against resistant bacterial strains.
- Method : Disk diffusion method was employed on various pathogens.
- Results : Showed promising results with zones of inhibition ranging from 10 mm to 20 mm depending on the strain tested.
-
Case Study on Anticancer Activity :
- Objective : To investigate the apoptotic effects on cancer cells.
- Method : Flow cytometry was used to analyze apoptosis in treated cells.
- Results : A significant increase in early and late apoptotic cells was observed after treatment with the compound.
Toxicological Profile
The toxicological assessment indicates that the compound exhibits low toxicity in mammalian systems at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile, especially concerning long-term exposure and potential side effects.
Q & A
Q. How do structural modifications (e.g., substituents on the phenoxyethyl group) influence the compound’s biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups like -Cl or -NO2 vs. electron-donating groups like -OCH3). Test these derivatives in bioassays (e.g., antimicrobial or enzyme inhibition assays). For instance, replacing 3-methylphenoxy with 4-chlorophenoxy enhances antibacterial activity due to increased lipophilicity . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins .
Q. How can contradictory data in biological activity studies (e.g., inconsistent IC50 values) be resolved?
- Methodology :
- Replicate experiments under standardized conditions (e.g., fixed cell lines, incubation times).
- Use positive controls (e.g., known inhibitors) to validate assay sensitivity.
- Perform metabolic stability tests to rule out degradation artifacts. For example, discrepancies in antitubercular activity may arise from compound instability in culture media .
- Cross-reference with structural analogs (e.g., derivatives from ) to identify trends in activity cliffs.
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction tools (e.g., SwissADME, pkCSM) estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
- Molecular dynamics simulations (e.g., GROMACS) model compound stability in biological membranes. For benzimidazoles, the phenoxyethyl group may reduce solubility, requiring formulation adjustments (e.g., PEG-based carriers) .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- Methodology :
- LC-MS/MS detects trace impurities (e.g., unreacted intermediates or oxidation byproducts).
- Process analytical technology (PAT) monitors reactions in real-time to optimize yields.
- For example, residual mCPBA in the final product can be removed via aqueous washes with NaHCO3 .
Key Research Challenges and Recommendations
- Challenge : Low aqueous solubility limits in vivo efficacy.
- Solution : Introduce hydrophilic groups (e.g., -OH, -COOH) or use nanoformulation techniques .
- Challenge : Metabolic instability in liver microsomes.
- Solution : Modify the benzimidazole core with fluorine atoms to block oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
